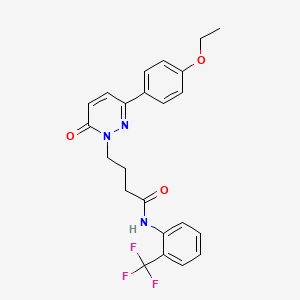
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C23H22F3N3O3 and its molecular weight is 445.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide , identified by its CAS number 946216-39-3 , is a synthetic organic molecule belonging to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O3, with a molecular weight of approximately 448.5 g/mol . The structure features a pyridazine ring, an ethoxyphenyl group, and a trifluoromethyl-substituted phenyl moiety, which are significant for its biological activity.
The biological activity of this compound is hypothesized to stem from its interaction with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the pyridazinone core is thought to contribute to its lipophilicity, enhancing cellular permeability and bioavailability.
Anticancer Activity
Recent studies have focused on the cytotoxic effects of related compounds within the pyridazinone class. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In these studies, the cytotoxic activity was typically evaluated using the MTT assay, which measures cell viability after treatment with the compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3d | MCF-7 | 73 |
The compound 3d , which contains structural similarities to this compound, exhibited significant cytotoxicity, indicating that modifications in the structure can influence biological activity .
Mechanistic Insights
Preliminary mechanistic studies suggest that compounds with similar structures may induce apoptosis in cancer cells through pathways involving nitric oxide (NO) release and other signaling mechanisms. The antiproliferative activity observed could be linked to the modulation of specific molecular targets that are critical for cancer cell survival .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of pyridazinone derivatives. For example:
- Cytotoxic Evaluation : A study demonstrated that certain derivatives showed enhanced cytotoxicity due to their ability to interact with biological targets effectively .
- Structure-Activity Relationship (SAR) : The relationship between structural modifications and biological activity was explored, highlighting how specific substitutions can enhance or diminish efficacy against cancer cell lines .
Propiedades
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-2-32-17-11-9-16(10-12-17)19-13-14-22(31)29(28-19)15-5-8-21(30)27-20-7-4-3-6-18(20)23(24,25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQMXHZVXMQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













